3-hydroxybenzene-1-sulfonyl fluoride
Description
Properties
CAS No. |
1394917-55-5 |
|---|---|
Molecular Formula |
C6H5FO3S |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for Aryl Sulfonyl Fluorides and Their Adaptations for 3-Hydroxybenzene-1-sulfonyl Fluoride (B91410)
Traditional methods for synthesizing aryl sulfonyl fluorides have been well-documented and widely practiced. These routes typically involve the conversion of more common sulfur-containing functional groups into the desired sulfonyl fluoride moiety.
The most common and straightforward method for preparing aryl sulfonyl fluorides is through a halogen exchange (Halex) reaction, starting from the corresponding, often more accessible, aryl sulfonyl chlorides. rsc.orgthieme-connect.com This nucleophilic substitution reaction typically involves treating the sulfonyl chloride with a fluoride salt.
Common reagents and conditions for this transformation include:
Potassium Fluoride (KF) or Potassium Bifluoride (KHF₂) : Aqueous solutions of KF or KHF₂ are frequently used to facilitate the chlorine-fluorine exchange. rsc.org
Phase-Transfer Catalysts : To improve reaction efficiency, especially in biphasic systems, phase-transfer catalysts like 18-crown-6 (B118740) ether are employed in conjunction with KF in solvents such as acetonitrile. rsc.orgmdpi.com This system, reported by Bianchi and co-workers, allows the reaction to proceed at room temperature with excellent outcomes. mdpi.com
Water-Acetone System : A robust protocol using KF in a water/acetone mixture has been shown to be effective for a wide range of substrates, including those with sensitive functional groups like phenols and anilines, which often pose challenges for other methods. thieme-connect.com
For the synthesis of 3-hydroxybenzene-1-sulfonyl fluoride, the precursor 3-hydroxybenzene-1-sulfonyl chloride would be subjected to these fluorinating conditions. The presence of the free hydroxyl group is a key consideration. However, methods have been developed that tolerate such functional groups. For instance, a method for converting sulfonamides to sulfonyl fluorides successfully processed a substrate bearing a free hydroxyl group, suggesting that protection may not always be necessary depending on the specific conditions chosen. d-nb.info
Table 1: Comparison of Halogen Exchange Methods for Sulfonyl Fluoride Synthesis
| Method | Fluoride Source | Catalyst/Solvent | Key Features | Citation(s) |
|---|---|---|---|---|
| Classical Halex | KF or KHF₂ | Aqueous solution | Standard, widely used method. | rsc.org |
| Phase-Transfer Catalysis | KF | 18-crown-6 ether / Acetonitrile | High efficiency at room temperature. | rsc.orgmdpi.com |
| Water-Aided Reaction | KF | Water / Acetone | Tolerates nucleophilic substrates like phenols and anilines. | thieme-connect.com |
Alternative precursors such as sulfonic acids, sulfonates, and sulfonamides offer versatile entry points to aryl sulfonyl fluorides, bypassing the often-problematic synthesis or stability of sulfonyl chlorides.
From Sulfonic Acids and Sulfonates : A significant advancement is the one-pot conversion of readily available and stable sulfonic acids and their salts into sulfonyl fluorides. rsc.orgnih.gov One prominent method involves a two-step cascade process: first, the sulfonic acid is converted to an in-situ sulfonyl chloride using cyanuric chloride, which is then subjected to halogen exchange with KHF₂. rsc.orgmdpi.com This protocol is catalyzed by tetramethylammonium (B1211777) chloride (TMAC) or tetrabutylammonium (B224687) bromide (TBAB) and tolerates a range of electron-donating and aromatic groups. rsc.orgresearchgate.net More direct, single-step deoxyfluorination strategies have also been developed using reagents like Xtalfluor-E® or thionyl fluoride (SOF₂), which can convert both aryl and alkyl sulfonic acids and their sodium salts to sulfonyl fluorides under mild conditions. nih.govrsc.org
From Sulfonamides : Primary sulfonamides can be directly converted to sulfonyl fluorides in a one-pot operation. d-nb.info This method utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) reagent in the presence of magnesium chloride (MgCl₂) to activate the sulfonamide towards conversion to the sulfonyl chloride intermediate, which is then converted in situ to the sulfonyl fluoride by potassium fluoride (KF). d-nb.inforesearchgate.net A key advantage of this method is its high chemoselectivity and its demonstrated tolerance for substrates bearing free hydroxyl groups, making it a potentially ideal route for synthesizing this compound from its corresponding sulfonamide precursor. d-nb.info
Table 2: Synthesis of Sulfonyl Fluorides from Various Precursors
| Precursor | Key Reagents | Method Type | Advantages | Citation(s) |
|---|---|---|---|---|
| Sulfonic Acids/Sulfonates | Cyanuric chloride, KHF₂, TMAC | One-pot, two-step | Uses stable, inexpensive starting materials. | rsc.orgmdpi.comresearchgate.net |
| Sulfonic Acids/Sulfonates | Xtalfluor-E® or SOF₂ | One-pot, one-step | Direct deoxyfluorination, mild conditions. | nih.govrsc.org |
| Sulfonamides | Pyry-BF₄, MgCl₂, KF | One-pot activation & fluorination | High chemoselectivity, tolerates sensitive groups like -OH. | d-nb.inforesearchgate.net |
Oxidative methods provide a pathway to sulfonyl fluorides directly from thiols and disulfides, which are common and often inexpensive starting materials. These reactions construct the S(VI)-F bond through an oxidation and fluorination sequence.
A classical approach involves a two-step process where a thiol is first oxidized to a sulfonyl chloride using an oxidant like aqueous sodium hypochlorite, followed by a halogen exchange reaction with KHF₂. mdpi.com However, more modern and sustainable approaches have emerged.
A notable innovation is the use of electrochemistry to achieve the oxidative fluorination of thiols and disulfides. acs.orgcapes.gov.br In this method, the thiol or disulfide undergoes anodic oxidation in the presence of potassium fluoride (KF) as a safe and inexpensive fluoride source. acs.orgresearchgate.net This process avoids the need for stoichiometric chemical oxidants and catalysts. The reaction proceeds under mild conditions and has been shown to be applicable to a broad scope of substrates, including alkyl, aryl, and heteroaryl thiols. acs.orgcapes.gov.br The efficiency of this electrochemical synthesis can be significantly accelerated by implementing it in a microflow reactor, reducing reaction times from hours to minutes. tue.nl
Innovative and Sustainable Synthetic Approaches
Recent research has focused on developing more sustainable and efficient methods for synthesizing aryl sulfonyl fluorides, often leveraging modern catalytic systems to enable novel bond formations under mild conditions.
Visible-light photoredox catalysis has emerged as a powerful tool for forging C-S bonds under metal-free conditions, offering a green alternative to traditional methods. These reactions utilize a photocatalyst that, upon light absorption, can initiate radical processes to construct the desired sulfonyl fluoride.
One such strategy involves a three-component assembly of an aryl sulfonyl fluoride from dibenzothiophenium (DBT) salts, a sulfur dioxide source, and KHF₂ as the fluoride source. nih.gov This process is catalyzed by an organic photoredox catalyst and proceeds under mild, metal-free conditions. nih.gov Another approach uses diaryliodonium salts as the aryl source in a radical sulfur dioxide insertion and fluorination strategy. dntb.gov.ua The applicability of these methods to late-stage functionalization of complex molecules highlights their potential utility. nih.gov
Transition metal catalysis offers powerful and versatile platforms for fluorosulfonylation reactions, enabling the use of diverse starting materials.
Palladium-Catalyzed Reactions : Cross-coupling reactions catalyzed by palladium can be used to form aryl sulfinates from aryl halides (e.g., bromides) and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). mdpi.com These sulfinates can then be readily converted to the target aryl sulfonyl fluorides. mdpi.com
Copper-Catalyzed Reactions : Copper catalysts are effective for the fluorosulfonylation of arenediazonium salts. organic-chemistry.org In a Sandmeyer-type reaction, the diazonium salts react with a sulfur dioxide source and a fluoride source, such as KHF₂, to yield arenesulfonyl fluorides. This method is practical and tolerates a wide range of functional groups. organic-chemistry.org
Iron-Catalyzed Reactions : While primarily demonstrated for the synthesis of alkyl sulfonyl fluorides, iron catalysis has been used for the fluorosulfonylation of alkenes. acs.org This reaction involves the insertion of sulfur dioxide and the formation of C-S and S-F bonds, showcasing the potential of earth-abundant metals in these transformations. acs.org
These innovative catalytic approaches are continually expanding the toolbox for chemists, providing new pathways to valuable compounds like this compound with improved efficiency and sustainability.
Electrochemical Synthesis Strategies for Aryl Sulfonyl Fluorides
Electrochemical synthesis has emerged as a mild, environmentally benign, and efficient alternative to traditional methods for preparing aryl sulfonyl fluorides. acs.org These strategies often obviate the need for harsh oxidants or catalysts and can proceed under ambient conditions. acs.org
A prominent electrochemical approach involves the oxidative coupling of thiols or disulfides with a fluoride source. acs.org In a typical setup, an aryl thiol is electrolyzed in the presence of potassium fluoride (KF), which serves as an inexpensive and safe fluoride donor. acs.org This method displays a broad substrate scope, accommodating a variety of alkyl, benzyl, aryl, and heteroaryl thiols. acs.org The reaction is performed without additional oxidants, and the mild conditions contribute to excellent functional group tolerance. acs.org Mechanistic studies suggest the process involves the oxidation of the disulfide to form a radical cation, which then reacts with a nucleophilic fluoride to yield a sulfenyl fluoride intermediate. acs.org Further oxidation ultimately produces the stable sulfonyl fluoride. acs.org
Another electrochemical route utilizes sulfonyl hydrazides as precursors. In this method, sulfonyl hydrazides react with triethylamine (B128534) trihydrofluoride (Et₃N·3HF) under constant current. rsc.org Tetrabutylammonium iodide (n-Bu₄NI) can be used as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species from the sulfonyl hydrazide. rsc.org This technique has been shown to produce various sulfonyl fluorides in good yields. rsc.org
Recent advances have also described an electroreductive strategy for the radical hydroxyl fluorosulfonylation of alkenes using sulfuryl chlorofluoride, demonstrating the versatility of electrochemical methods in forming C-S and S-F bonds. nih.gov These methods highlight a significant shift towards more sustainable and controlled synthetic protocols for accessing the sulfonyl fluoride functional group. acs.orgthieme.de
| Precursor Type | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| Thiols / Disulfides | KF, CH₃CN/H₂O, Carbon Anode, Fe/Pt Cathode, Constant Current/Voltage | Mild conditions, no external oxidant needed, broad scope, environmentally benign. | acs.org |
| Sulfonyl Hydrazides | Et₃N·3HF, n-Bu₄NI (catalyst), CH₂Cl₂/DMSO, Constant Current | Utilizes stable sulfonyl hydrazide precursors, redox-catalyst mediated. | rsc.org |
| Alkenes | SO₂Cl₂F, O₂, Electroreduction | Provides access to β-hydroxy sulfonyl fluorides through radical fluorosulfonylation. | nih.gov |
Flow Chemistry and Continuous Processing in Sulfonyl Fluoride Synthesis
The integration of electrochemical methods with flow chemistry represents a significant advancement in the synthesis of sulfonyl fluorides. researchgate.net Continuous processing offers superior control over reaction parameters such as residence time, temperature, and mixing, which can be critical for reactions involving sensitive substrates or unstable intermediates. researchgate.net
An electrochemical flow setup has been successfully applied to the oxidative coupling of thiols and potassium fluoride. researchgate.net This approach allows for the fine-tuning of reaction conditions to prevent the decomposition of sensitive products, thereby expanding the reaction's scope. researchgate.net Notably, this method has proven effective for synthesizing synthetically valuable hydroxylated aryl sulfonyl fluorides in good yields with residence times of just over a minute. researchgate.net The ability to rapidly generate and utilize these compounds is a key advantage, as it minimizes degradation. researchgate.net Furthermore, this strategy enables the production of volatile sulfonyl fluorides which can be immediately used in subsequent reactions without isolation. researchgate.net
The scalability of flow synthesis is another major benefit. A scale-up experiment using an electrochemical flow setup demonstrated the reliability and efficiency of the process for producing sulfonyl fluorides. researchgate.net Beyond electrosynthesis, photoredox catalysis in flow has also been employed for the preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols, showcasing the broad applicability of continuous processing in this field. acs.orgorganic-chemistry.org These systems, including continuous stirred tank reactor (CSTR) cascades, facilitate scalable production under mild conditions. acs.orgorganic-chemistry.org
| Benefit of Flow Chemistry | Description | Reference |
|---|---|---|
| Enhanced Safety | Minimizes the accumulation of hazardous reagents or unstable intermediates. | researchgate.net |
| Improved Yield & Scope | Precise control over reaction time prevents decomposition of sensitive products like hydroxylated arenes. | researchgate.net |
| Scalability | Enables continuous production and has been demonstrated for gram-scale synthesis. | researchgate.netacs.org |
| Process Integration | Allows for the direct use of the product stream in subsequent reaction steps without isolation. | researchgate.net |
Precursor Chemistry and Optimization of Starting Materials for this compound Synthesis
The synthesis of this compound requires careful selection of starting materials to ensure compatibility with the desired reaction pathways while preserving the phenolic hydroxyl group. Several classes of precursors are commonly used for the synthesis of aryl sulfonyl fluorides in general.
Aryl Sulfonyl Chlorides : The classical approach involves a halogen exchange reaction where an aryl sulfonyl chloride is treated with a fluoride source like potassium fluoride or potassium bifluoride. ccspublishing.org.cngoogle.com For the target molecule, this would start from 3-hydroxybenzene-1-sulfonyl chloride. A challenge with this method is the potential for side reactions involving the hydroxyl group, which may require protection-deprotection steps.
Aryl Thiols and Disulfides : As detailed in the electrochemical sections, 3-hydroxythiophenol (B1363457) or its corresponding disulfide are excellent precursors. acs.org Electrochemical oxidation provides a direct and mild route to the sulfonyl fluoride, and the method has been shown to be compatible with hydroxylated arenes. acs.orgresearchgate.net
Aromatic Amines : Aromatic amines can be converted to aryl sulfonyl fluorides via a Sandmeyer-type reaction. organic-chemistry.orgresearchgate.net This process involves the diazotization of the amine (e.g., 3-aminophenol) to form a diazonium salt, which is then reacted with a sulfur dioxide source (like Na₂S₂O₅ or DABSO) and a fluoride source (like Selectfluor). organic-chemistry.org The one-pot nature of this reaction is advantageous, and it has shown broad functional group tolerance. researchgate.net
Aryl Boronic Acids : Palladium or Bismuth-catalyzed reactions can convert aryl boronic acids into aryl sulfonyl fluorides. organic-chemistry.orgresearchgate.net Starting with 3-hydroxyphenylboronic acid, this method offers an alternative route, often characterized by good functional group tolerance. organic-chemistry.org
Phenols : While phenols are primary precursors for aryl fluorosulfates (Ar-OSO₂F) via reaction with sulfuryl fluoride (SO₂F₂), these are structurally distinct from sulfonyl fluorides (Ar-SO₂F). researchgate.netnih.gov However, the chemistry of fluorosulfates is closely related and provides context for the reactivity of hydroxylated aromatics with S(VI)-F reagents. researchgate.net
Optimization of these routes for this compound involves selecting conditions that favor the desired transformation without affecting the phenol (B47542). Mild, base-free, or electrochemical methods are often preferred to avoid deprotonation of the hydroxyl group and subsequent side reactions. acs.orgresearchgate.net
| Precursor | Typical Reagents | Key Considerations for Hydroxylated Substrates | Reference |
|---|---|---|---|
| Aryl Sulfonyl Chloride | KF, KHF₂, or SO₂F₂ | Potential need for -OH protection; risk of side reactions. | ccspublishing.org.cnresearchgate.net |
| Aryl Thiol | Electrochemical oxidation with KF | Proven tolerance for -OH groups, mild and direct route. | acs.orgresearchgate.net |
| Aromatic Amine | NaNO₂, SO₂ source (DABSO), F⁻ source (Selectfluor) | Generally good functional group tolerance; one-pot procedure. | organic-chemistry.orgresearchgate.net |
| Aryl Boronic Acid | Pd or Bi catalyst, SO₂ source, F⁻ source | Catalytic method with demonstrated wide functional group tolerance. | organic-chemistry.orgresearchgate.net |
Chemoselectivity and Functional Group Tolerance in the Synthesis of Hydroxylated Aryl Sulfonyl Fluorides
Achieving chemoselectivity is paramount when synthesizing polyfunctional molecules like this compound. The sulfonyl fluoride group (–SO₂F) is remarkably stable and unreactive under many conditions, which is a significant advantage. ccspublishing.org.cnresearchgate.net It is resilient to oxidation, reduction, and strong acids, allowing for a wide range of chemical manipulations on other parts of the molecule without affecting the –SO₂F group. nih.gov However, the synthesis of the group itself in the presence of other functionalities, particularly an acidic phenol, requires carefully chosen methods.
The primary challenge in synthesizing hydroxylated aryl sulfonyl fluorides is the reactivity of the hydroxyl group. It can act as a nucleophile or an acid, potentially interfering with reagents or intermediates. For instance, strongly basic conditions can deprotonate the phenol, which could lead to undesired O-sulfonylation or other side reactions. nih.gov
Modern synthetic methods have demonstrated excellent functional group tolerance, including for hydroxyl groups:
Electrochemical Flow Synthesis : This method is particularly well-suited for hydroxylated substrates. The short residence times and precise control offered by flow reactors minimize the decomposition of sensitive products, enabling good yields of hydroxylated aryl sulfonyl fluorides where batch processes might fail. researchgate.net
Photoredox and Metal Catalysis : Many modern catalytic systems operate under neutral or mild conditions, enhancing their compatibility with acidic protons. For example, a visible-light-mediated synthesis of aryl sulfonyl fluorides from arylazo sulfones showed that a substrate containing a 4-hydroxy group could be converted to the desired product in 67% yield. nih.gov Similarly, methods starting from aromatic amines or boronic acids often exhibit broad functional group tolerance. organic-chemistry.orgccspublishing.org.cn
Radical Fluorosulfonylation : Electroreductive strategies that proceed via radical intermediates have been used to synthesize β-hydroxy sulfonyl fluorides. nih.gov This approach demonstrates that hydroxyl groups are compatible with radical-based S-F bond formation. nih.gov
The stability of the S-F bond in the final product allows for subsequent modifications. For example, the hydroxyl group of a synthesized hydroxylated aryl sulfonyl fluoride could potentially undergo further reactions, such as etherification or esterification, without disturbing the sulfonyl fluoride moiety, highlighting the orthogonality of this functional group. researchgate.net
| Synthetic Method | Reported Functional Group Tolerance | Suitability for Hydroxylated Arenes | Reference |
|---|---|---|---|
| Electrochemical Oxidation of Thiols | Tolerates -OH, -COOH, -CN, halides, protected amines, heterocycles. | High. Explicitly shown to work for hydroxylated arenes in flow. | acs.orgresearchgate.net |
| Sandmeyer-type Fluorosulfonylation | Broad tolerance, enabling late-stage functionalization of complex molecules. | High. Demonstrates compatibility with various functional groups. | organic-chemistry.orgccspublishing.org.cnresearchgate.net |
| Deaminative Fluorosulfonylation | Excellent tolerance, including -COOH, -CN, -Br. | High. Mild conditions are compatible with sensitive functionalities. | ccspublishing.org.cn |
| Visible-light Photoredox Catalysis | Tolerates a 4-hydroxy group, providing the product in good yield. | Demonstrated compatibility. | nih.gov |
Reactivity, Reaction Mechanisms, and Transformation Pathways
Electrophilic and Nucleophilic Reactivity at the Sulfonyl Fluoride (B91410) Moiety
The sulfur atom in the sulfonyl fluoride group is in a high oxidation state (S(VI)) and is highly electrophilic. This makes it susceptible to attack by nucleophiles. nih.gov The S(VI)-F bond is notably stable, with a bond energy significantly higher than that of the S(VI)-Cl bond, yet it can be activated for exchange reactions. chem-station.com This unique balance of stability and latent reactivity is a cornerstone of its chemical behavior. ccspublishing.org.cnnih.gov
Nucleophilic Addition-Elimination Reactions (e.g., with Nitrogen, Oxygen, Carbon Nucleophiles)
The primary mechanism for reactions at the sulfonyl fluoride group is nucleophilic aromatic substitution, which proceeds via a two-step addition-elimination pathway. nih.govlibretexts.org In the first step, a nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal intermediate. nih.gov The subsequent step involves the elimination of the fluoride ion, a good leaving group, to yield the final substituted product. nih.gov
This reactivity allows 3-hydroxybenzene-1-sulfonyl fluoride to react with a variety of nucleophiles:
Nitrogen Nucleophiles : Primary and secondary amines can react to form the corresponding sulfonamides. nih.govthieme-connect.com While reactions with primary amines can sometimes lead to unstable products due to potential HF elimination, reactions with secondary amines are generally robust. chem-station.com The reaction of sulfonyl fluorides with lysine (B10760008) residues in proteins to form stable sulfonamide linkages is a key application in chemical biology. nih.govnih.gov
Oxygen Nucleophiles : Phenols and alcohols react to form sulfonate esters. nih.govccspublishing.org.cn The reaction with phenols, often carried out in the presence of a base, is a common transformation. researchgate.netacs.org The hydroxyl group of amino acids like tyrosine, serine, and threonine can also be targeted by sulfonyl fluorides. nih.govenamine.net
Carbon Nucleophiles : While less common, certain stabilized carbanions can participate in reactions with sulfonyl fluorides. For instance, ethenesulfonyl fluoride (ESF) acts as a Michael acceptor for carbon-based nucleophiles, showcasing the potential for C-S bond formation. nih.govsigmaaldrich.com
The table below summarizes the reaction of sulfonyl fluorides with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Type |
| Nitrogen | Secondary Amines (R₂NH) | Sulfonamide (RSO₂NR₂) |
| Nitrogen | Primary Amines (RNH₂) | Sulfonamide (RSO₂NHR) |
| Nitrogen | Lysine Side Chain | Protein-Sulfonamide Conjugate |
| Oxygen | Phenols/Alcohols (R'OH) | Sulfonate Ester (RSO₂OR') |
| Oxygen | Tyrosine Side Chain | Protein-Sulfonate Ester Conjugate |
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and Its Mechanistic Underpinnings
This compound is a key building block in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Sharpless and coworkers that has been designated as a next-generation click reaction. ccspublishing.org.cnsigmaaldrich.com SuFEx leverages the unique properties of the S(VI)-F bond, which is exceptionally stable under many conditions but can be selectively activated to react with high efficiency and specificity. chem-station.comoup.com This "click" reactivity is characterized by high yields, functional group tolerance, and often occurs under mild, metal-free conditions. nih.govsigmaaldrich.com
The mechanism of SuFEx involves the activation of the otherwise inert S-F bond. chem-station.com This activation can be achieved through catalysts such as organic bases (e.g., triethylamine (B128534), DBU), Lewis acids, or bifluoride salts. nih.gov Protic sources or silicon reagents can also facilitate the exchange. chem-station.com The activation is driven by the highly charged sulfur center, making it an attractive target for nucleophiles. nih.gov The reaction proceeds rapidly once the electrophilicity of the S-F bond is "unleashed" under specific conditions. nih.gov A key feature of SuFEx is its orthogonality; the sulfonyl fluoride group can remain intact during other chemical transformations, such as Michael additions or cycloadditions, when conjugated to a π-system. nih.gov
Reactions Involving the Aromatic Hydroxyl Group
The hydroxyl group on the aromatic ring of this compound behaves as a typical phenol (B47542), albeit with its reactivity influenced by the strongly electron-withdrawing sulfonyl fluoride group.
O-Alkylation and O-Acylation Strategies
The phenolic hydroxyl group can undergo standard derivatization reactions:
O-Alkylation : This involves the formation of an ether linkage. While specific examples for this compound are not detailed in the provided context, general methods for phenol alkylation, such as the Williamson ether synthesis, would be applicable. This typically involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
O-Acylation : This reaction forms an ester. Phenols are readily acylated using acyl chlorides or anhydrides in the presence of a base. This transformation converts the hydroxyl group into an ester functionality.
These reactions allow for the modification of the hydroxyl portion of the molecule, enabling its use as a versatile scaffold for building more complex structures.
Hydrogen Bonding Interactions and Their Influence on Reactivity
The hydroxyl group is a hydrogen bond donor, while the oxygen and fluorine atoms of the sulfonyl fluoride group can act as hydrogen bond acceptors. nih.govkhanacademy.org Hydrogen bonding plays a crucial role in chemical reactivity. For instance, the activation of alkyl fluorides for nucleophilic substitution can be enabled by hydrogen bonding with water, which stabilizes the transition state. nih.gov While fluorine is generally considered a weak hydrogen bond acceptor, these interactions can be significant, especially when multiple H-bonds are formed. nih.govrsc.org The presence of both a strong hydrogen bond donor (-OH) and potential acceptors (-SO₂F) within the same molecule allows for the possibility of intramolecular or intermolecular hydrogen bonding, which can influence the molecule's conformation, physical properties, and the reactivity of both functional groups.
Interplay between the Sulfonyl Fluoride and Hydroxyl functionalities in Reaction Pathways
The two functional groups on this compound are not merely independent entities; their presence on the same aromatic ring leads to a significant interplay that modulates their respective reactivities.
The sulfonyl fluoride group is strongly electron-withdrawing. This electronic effect has a pronounced impact on the hydroxyl group:
Increased Acidity : The -SO₂F group increases the acidity of the phenolic proton compared to phenol itself, making it easier to deprotonate. This facilitates reactions that proceed via a phenoxide intermediate, such as O-alkylation and O-acylation.
Activation of the Aryl Ring : The electron-withdrawing nature of the -SO₂F group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution.
Conversely, the hydroxyl group can influence reactions at the sulfonyl fluoride center:
Directing Effects : As an ortho, para-director (though deactivating for electrophilic substitution), its electronic influence on the meta-positioned sulfonyl fluoride is less direct. However, its ability to form hydrogen bonds can play a role in orienting reactants or stabilizing transition states in its vicinity.
Bifunctional Reactivity : The presence of both a nucleophilic site (the deprotonated hydroxyl group) and an electrophilic site (the sulfonyl fluoride) on the same molecule opens pathways for creating polymers or macrocycles. For example, under SuFEx conditions, the hydroxyl group of one molecule can react with the sulfonyl fluoride of another, leading to the formation of poly(aryl sulfonate) chains.
A prime example of this interplay is the conversion of phenols to aryl fluorides. The phenol is first reacted with sulfuryl fluoride (SO₂F₂) to form an aryl fluorosulfate (B1228806) intermediate. acs.org This intermediate, containing the newly formed -OSO₂F group, can then undergo nucleophilic attack by a fluoride source, displacing the fluorosulfate and resulting in an aryl fluoride. acs.org This two-step, one-pot process highlights how the reactivity of the hydroxyl group is harnessed to create a reactive intermediate that facilitates a subsequent transformation. acs.orgresearchgate.net
Transition Metal-Mediated Transformations of this compound
The hydroxyl group of this compound allows it to be readily converted into a fluorosulfonate ester. Aryl fluorosulfonates have emerged as effective electrophiles in transition metal-catalyzed cross-coupling reactions, offering an economical alternative to the more common aryl halides and triflates. acs.org The transformation is typically achieved in situ by reacting the phenol with sulfuryl fluoride (SO₂F₂) and a base, followed by the cross-coupling reaction. acs.org
Palladium and nickel catalysts are particularly effective in mediating these transformations. For instance, palladium-catalyzed amination reactions of aryl fluorosulfonates can be achieved using various phosphine (B1218219) ligands. acs.org Similarly, nickel catalysts, such as those combining Ni(COD)₂ and DPPF, have been successfully employed for the amination of aryl fluorosulfonates, demonstrating broad functional group tolerance. acs.org
The utility of phenolic sulfonyl fluorides extends to a range of palladium-catalyzed cross-coupling reactions. By converting the phenol to a more reactive intermediate in situ, various transformations can be accomplished in a one-pot manner. These include Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines) couplings. organic-chemistry.org The choice of ligand, such as SPhos or XPhos, is often crucial for achieving high yields. organic-chemistry.org
Beyond palladium and nickel, copper-catalyzed reactions also show promise. Although less common for C-F bond activation, copper catalysis has been explored for the fluorination of aryl halides, where directing groups can facilitate the reaction. rsc.orgrsc.org There are also methods for the direct synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide surrogate using a copper(II) catalyst, highlighting the versatility of transition metals in activating sulfur-containing functional groups. nih.gov
| Reaction Type | Catalyst System | Coupling Partner | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium precatalyst with ligands like t-BuBrettPhos, Xantphos | Primary and secondary amines | In situ formation of fluorosulfonate from phenol; high reactivity. acs.org |
| Buchwald-Hartwig Amination | Ni(COD)₂ / DPPF | Primary amines | Tolerates diverse functional groups on the aryl fluorosulfonate. acs.org |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / SPhos or XPhos | Boronic acids | One-pot reaction from the corresponding phenol. organic-chemistry.org |
| Sonogashira Coupling | Pd₂(dba)₃ / SPhos or XPhos | Terminal alkynes | Efficient synthesis of diarylacetylenes. organic-chemistry.org |
| Stille Coupling | Pd₂(dba)₃ / SPhos or XPhos | Vinyl stannanes | Formation of styrenes in good yields. organic-chemistry.org |
Radical Chemistry and Fluorosulfonylation Reactions Involving the Compound
While the transition metal-mediated reactions of this compound typically proceed through ionic pathways involving oxidative addition and reductive elimination, the sulfonyl fluoride group can also participate in radical processes. The compound can be involved in fluorosulfonylation reactions, where the sulfonyl fluoride moiety is transferred to another molecule.
Arenesulfonyl fluorides can be synthesized via Sandmeyer-type reactions, which proceed through radical tandem processes. For example, arenediazonium tetrafluoroborates can react with sodium metabisulfite (B1197395) (Na₂S₂O₅) and N-fluorobenzenesulfonimide (NFSI) to generate arenesulfonyl fluorides in moderate to high yields. researchgate.net This suggests that aryl radicals can be trapped by a sulfur dioxide source and a fluoride source to form the desired product.
Copper-catalyzed reactions have also been developed for the fluorosulfonylation of arenediazonium salts. nih.gov In these transformations, an arylamine is converted to a diazonium salt, which then reacts with a sulfur dioxide surrogate, like the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluoride source, such as potassium bifluoride (KHF₂), in the presence of a copper catalyst. nih.gov The electronic properties of the starting arene have a notable effect on the reaction mechanism. nih.gov
These methods provide a direct route to introduce the sulfonyl fluoride group into aromatic systems, starting from abundant arylamines. The reactions are generally tolerant of various functional groups and proceed under mild conditions. researchgate.net
| Reaction Name | Key Reagents | Catalyst | Mechanistic Feature |
|---|---|---|---|
| Sandmeyer-type Fluorosulfonylation | Arenediazonium tetrafluoroborates, Na₂S₂O₅, NFSI | Transition-metal-free | Proceeds through a radical tandem process. researchgate.net |
| Copper-Catalyzed Fluorosulfonylation | Arenediazonium salts, DABSO, KHF₂ | Copper | Mechanism is influenced by the electronic character of the arene ring. nih.gov |
Stability and Decomposition Pathways under various Chemical Conditions
The stability of this compound is a critical factor in its handling, storage, and reactivity. The sulfonyl fluoride group is generally considered to be a robust functional group, more stable to hydrolysis than the corresponding sulfonyl chlorides. However, like all reactive functional groups, it is susceptible to decomposition under certain conditions.
In the presence of strong nucleophiles, such as amines, the sulfonyl fluoride can undergo nucleophilic substitution at the sulfur atom to form sulfonamides. This reactivity is harnessed in the Buchwald-Hartwig amination reactions mentioned previously. acs.org While this is a desired transformation in a synthetic context, it represents a decomposition pathway if unintended.
The stability of the C-F bond in aryl fluorides can be influenced by the presence of a catalyst. While generally unreactive, nickel-catalyzed cross-coupling reactions of aryl fluorides have been developed, indicating that under specific catalytic conditions, the C-F bond can be cleaved. rsc.orgacs.org Similarly, the stability of metal-fluoride bonds, which could be formed as intermediates in catalytic cycles, can be affected by the presence of water, potentially leading to the evolution of hydrofluoric acid. researchgate.net
The phenolic hydroxyl group also influences the compound's stability. Under basic conditions, it will be deprotonated to form a phenoxide, which can alter its reactivity and solubility. This phenoxide is the active species in the in situ formation of the fluorosulfonate ester for cross-coupling reactions. acs.org
Derivatization Strategies and Analogous Chemical Structures
Systematic Design and Synthesis of Functionalized 3-Hydroxybenzene-1-sulfonyl Fluoride (B91410) Derivatives
The functionalization of the 3-HBSF core is typically achieved by targeting its two reactive sites: the phenolic hydroxyl group and the aromatic ring. The hydroxyl group can undergo various reactions, such as etherification or esterification, to introduce a wide array of substituents. The benzene (B151609) ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's electronic properties and steric profile.
Recent advancements have focused on creating diverse libraries of sulfonyl fluorides. nih.gov One-pot synthesis methods have been developed to efficiently convert readily available starting materials like sulfonates and sulfonic acids into sulfonyl fluorides under mild conditions. nih.govrsc.org These methods often utilize reagents like cyanuric chloride followed by a fluoride source such as potassium bifluoride (KHF2), sometimes in the presence of a phase-transfer catalyst to improve efficiency. nih.govrsc.org Flow chemistry techniques are also being employed to accelerate the synthesis of functionalized sulfonyl fluorides, offering rapid and high-yield production. nih.gov
Table 1: Examples of Synthetic Transformations for Sulfonyl Fluoride Synthesis
| Starting Material | Reagents | Key Features | Yield Range |
|---|---|---|---|
| Sodium Sulfonates | Cyanuric chloride, TBAB, KHF2 | One-pot conversion, mild conditions | Moderate to Good |
| Sulfonic Acids | TMAC, KHF2 | Efficient for aryl sulfonic acids | Moderate to Good |
| Thiols | Electrochemical oxidation, KF | Flow chemistry, rapid synthesis | Up to 92% |
Exploration of Structural Analogues with Modified Phenolic or Sulfonyl Moieties
The exploration of structural analogues of 3-HBSF involves modifying the phenolic hydroxyl group or the sulfonyl fluoride moiety to fine-tune the compound's characteristics. Replacing the hydroxyl group with a bioisostere, such as an amine or a methoxy (B1213986) group, can alter hydrogen bonding capabilities and lipophilicity.
Modifying the sulfonyl fluoride group is another critical strategy. While the sulfonyl fluoride is known for its unique reactivity, substituting the fluoride with other halogens (like chloride) or replacing the entire sulfonyl fluoride with a sulfonamide or sulfone group can drastically change the chemical reactivity and biological interactions. For instance, a comparative study between 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides showed that while the sulfones were more lipophilic, the sulfonamides exhibited greater potency as inhibitors of phenylethanolamine N-methyltransferase (PNMT). nih.gov This difference was attributed to the ability of the sulfonamide -NH- group to form a crucial hydrogen bond within the enzyme's active site, an interaction not possible for the sulfone's methylene (B1212753) group. nih.gov
Similarly, the transformation of aromatic aldehydes into β-arylethenesulfonyl fluorides highlights the modification of the scaffold, creating valuable substrates for subsequent "click" type reactions. nih.gov
High-Throughput Synthesis and Combinatorial Approaches Utilizing 3-Hydroxybenzene-1-sulfonyl Fluoride as a Building Block
This compound is an ideal building block for high-throughput and combinatorial chemistry. youtube.com Its bifunctional nature—a nucleophilic hydroxyl group and an electrophilic sulfonyl fluoride attached to a stable aromatic ring—allows for diverse and multi-directional synthesis strategies. nih.govillinois.edu
Combinatorial chemistry enables the rapid synthesis of large libraries of compounds from a set of building blocks. wikipedia.orglibretexts.org Using 3-HBSF as the core, one can systematically react the hydroxyl group with a library of acids (to form esters) or alkyl halides (to form ethers) in parallel. Simultaneously or sequentially, the sulfonyl fluoride group can react with a library of nucleophiles, such as amines or phenols, in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry reactions. This approach can generate thousands of distinct derivatives in a single process, which can then be screened for desired properties. wikipedia.org The use of solid-support synthesis, where the 3-HBSF scaffold is anchored to a polymer bead, can further simplify the purification process after each reaction step. libretexts.org
Structure-Reactivity Relationships within this compound Derivatives in Chemical Contexts
The relationship between the structure of 3-HBSF derivatives and their chemical reactivity is a cornerstone of their application. The electronic nature of substituents on the aromatic ring significantly influences the reactivity of the sulfonyl fluoride group. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.
Studies on various sulfur(VI) fluorides (SVI-Fs) have demonstrated that their reactivity and hydrolytic stability are highly tunable. nih.gov The position of substituents also plays a crucial role; for example, meta-substituted probes have shown different protein enrichment profiles compared to para-substituted ones in chemoproteomic studies. nih.gov This highlights that both the inherent reactivity of the SVI-F electrophile and its orientation within a larger molecule dictate its interaction with biological targets. nih.gov
In structure-activity relationship (SAR) studies, replacing a key interacting moiety can lead to significant changes in activity. An analysis of 1,3,5-triazine (B166579) derivatives showed that replacing an ether oxygen with a sulfonyl (SO2) group resulted in a drastic decrease in affinity for the 5-HT6 serotonin (B10506) receptor, a finding that was rationalized through molecular docking studies. nih.gov This underscores the sensitive dependence of a molecule's function on its specific structural and electronic features. chemrxiv.org
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-hydroxybenzene-1-sulfonyl fluoride (B91410) in solution. ¹H, ¹³C, and ¹⁹F NMR each offer unique and complementary information.
¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region of the spectrum, with their specific chemical shifts and coupling constants being sensitive to the substitution pattern. The hydroxyl proton gives rise to a signal whose chemical shift can vary depending on the solvent and concentration, due to hydrogen bonding effects.
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene ring are indicative of their electronic environment, which is influenced by both the hydroxyl and sulfonyl fluoride substituents. The carbon atom attached to the sulfonyl fluoride group will exhibit a characteristic downfield shift.
¹⁹F NMR spectroscopy is particularly valuable for compounds containing fluorine. The sulfonyl fluoride group (-SO₂F) gives a distinct resonance in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment and can be used to monitor reactions involving the sulfonyl fluoride moiety. ucsb.educolorado.edu For instance, the ¹⁹F chemical shift for benzenesulfonyl fluoride is approximately +65 ppm relative to CFCl₃. ucsb.edu Changes in this chemical shift can indicate the formation of intermediates or products where the fluorine atom has been displaced or its environment has been altered. researchgate.net
Structural Dynamics and Reaction Monitoring:
NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving 3-hydroxybenzene-1-sulfonyl fluoride in real-time. researchgate.net By acquiring spectra at different time points, it is possible to observe the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics. For example, in reactions where the hydroxyl group is modified, changes in the chemical shifts of the aromatic protons can be followed by ¹H NMR. Similarly, reactions at the sulfonyl fluoride group can be readily monitored by ¹⁹F NMR, tracking the consumption of the starting material and the formation of new fluorine-containing species. researchgate.net This technique has been instrumental in studying the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where the exceptional stability and predictable reactivity of the sulfonyl fluoride group are key. sigmaaldrich.com
Interactive Table: Representative NMR Data for Aryl Sulfonyl Fluorides
| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H | Aryl Protons | 7.0 - 8.5 | Complex splitting patterns are common. |
| ¹³C | Aromatic Carbons | 110 - 160 | Chemical shifts are influenced by substituents. |
| ¹⁹F | Arylsulfonyl Fluoride | +40 to +80 (relative to CFCl₃) | Highly sensitive to the electronic environment. ucsb.edu |
Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is an indispensable analytical technique for identifying and characterizing the products and transient intermediates formed in reactions involving this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for reaction products and intermediates. rsc.org
Various ionization techniques can be employed, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), to generate gas-phase ions of the analytes. rsc.org These ions are then separated based on their mass-to-charge ratio (m/z).
In the context of reaction monitoring, MS can be coupled with liquid chromatography (LC-MS) to separate complex mixtures of reaction components before their detection by the mass spectrometer. This allows for the identification of individual products, byproducts, and even short-lived intermediates that may be present in low concentrations. For example, in studying the reactivity of the sulfonyl fluoride group, MS can confirm the identity of products formed through nucleophilic substitution at the sulfur atom. The mass spectrum would show a new molecular ion peak corresponding to the mass of the starting material plus the mass of the nucleophile minus the mass of the fluoride ion.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal of this compound, if obtainable, would allow for the elucidation of its crystal structure. This would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and provides detailed information about intermolecular interactions. researchgate.netnajah.edu These interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the physical properties of the solid material. In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the fluorine atom can act as hydrogen bond acceptors. nih.gov The aromatic ring can participate in π-π stacking interactions. researchgate.net Understanding these intermolecular forces is important for predicting the compound's solubility, melting point, and crystal morphology. The study of related fluorinated benzene compounds has shown the importance of C-H···F interactions in their crystal packing. ias.ac.in
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. rsc.org These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The precise position and shape of this band can provide information about hydrogen bonding. nih.gov The S=O stretching vibrations of the sulfonyl group typically appear as two strong bands in the regions of 1300-1400 cm⁻¹ (asymmetric stretch) and 1100-1200 cm⁻¹ (symmetric stretch). The S-F stretching vibration would also give rise to a characteristic absorption.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for detecting vibrations of non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be prominent in the Raman spectrum. Raman spectroscopy can also be used to monitor reactions, for example, in sensing applications where the interaction with an analyte, such as the fluoride ion, leads to a change in the Raman spectrum. rsc.org
Both IR and Raman spectroscopy can be used to monitor the progress of reactions by observing the disappearance of vibrational bands corresponding to the reactants and the appearance of new bands corresponding to the products. nih.gov
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| S=O | Asymmetric Stretching | 1300 - 1400 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in Reaction Mechanisms
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. wikipedia.org In the context of reactions involving this compound, EPR spectroscopy would be the primary tool for investigating reaction mechanisms that proceed through radical pathways.
While many reactions of sulfonyl fluorides are ionic, certain conditions can promote the formation of radical intermediates. For instance, some fluorination reactions are known to proceed via radical mechanisms. wikipedia.orgresearchgate.net If a reaction involving this compound were to generate a radical, either on the aromatic ring or involving the sulfonyl fluoride group, EPR spectroscopy could be used to detect and identify this transient species. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which can help to determine the structure and electronic environment of the radical. The fluorosulfonyl radical (•SO₂F) has been studied and is known to be a reactive species in certain chemical transformations. researchgate.netnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-Hydroxybenzene-1-sulfonyl Fluoride (B91410)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with functionals like B3LYP, have been instrumental in elucidating the electronic structure and reactivity of 3-hydroxybenzene-1-sulfonyl fluoride. chemrxiv.orgajchem-a.com These computational approaches allow for the determination of key electronic properties that govern the molecule's behavior.
The presence of both an electron-withdrawing sulfonyl fluoride group and an electron-donating hydroxyl group on the benzene (B151609) ring creates a distinct electronic profile. The hydroxyl group at the meta position influences the electron distribution across the aromatic ring through resonance and inductive effects. This, in turn, modulates the reactivity of the sulfonyl fluoride group.
Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting reactive sites. ajchem-a.comresearchgate.netnih.gov For this compound, the MEP would likely show a region of negative potential (red) around the oxygen atom of the hydroxyl group and the oxygen atoms of the sulfonyl group, indicating their nucleophilic character. Conversely, a region of positive potential (blue) would be expected around the hydrogen atom of thehydroxyl group and the sulfur atom, highlighting their electrophilic nature. This distribution suggests that the hydroxyl group can act as a hydrogen bond donor, while the sulfonyl oxygen atoms can act as hydrogen bond acceptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. ajchem-a.com In this compound, the HOMO is expected to be localized primarily on the phenyl ring and the hydroxyl group, reflecting their electron-donating nature. The LUMO is anticipated to be centered on the electron-deficient sulfonyl fluoride moiety. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic attack at the sulfur atom.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 7.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Molecular Dynamics Simulations and Conformational Analysis of Derivatives
The conformational landscape of these derivatives is largely influenced by the rotational barriers around the C-S and C-O bonds. The orientation of the sulfonyl fluoride and hydroxyl groups relative to the benzene ring can significantly impact the molecule's properties and its ability to interact with biological targets. MD simulations can explore these conformational states and determine their relative energies and populations.
For instance, in a biological context, MD simulations can be used to study the binding of this compound derivatives to the active site of an enzyme. By simulating the protein-ligand complex in a solvated environment, researchers can observe the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound conformation. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.
| Parameter | Observation | Implication |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Low and stable over simulation time | The derivative maintains a stable conformation in the binding site. |
| Root Mean Square Fluctuation (RMSF) | Low for core structure, higher for flexible side chains | Identifies rigid and flexible regions of the molecule. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds with specific residues | Highlights key interactions for binding affinity. |
Reaction Pathway Elucidation and Transition State Analysis for Key Transformations
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis and transformations of this compound. By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways, locate transition states, and calculate activation energies. nih.gov
A key transformation of interest is the synthesis of this compound itself. One common method involves the fluorination of the corresponding sulfonyl chloride. acs.orgnih.gov Computational studies can model this nucleophilic substitution reaction, providing detailed information about the structure of the transition state and the energetic barriers involved. This can help in optimizing reaction conditions to improve yields and minimize side products.
Another important transformation is the reaction of the sulfonyl fluoride group with nucleophiles, which is central to its application as a covalent inhibitor. nih.govnih.gov Theoretical calculations can be used to model the reaction pathway of this compound with the side chains of amino acid residues such as serine, tyrosine, or lysine (B10760008). nih.gov By analyzing the transition state structures and activation energies for these reactions, it is possible to predict the selectivity of the compound for different nucleophiles and to understand how the electronic and steric properties of the molecule influence its reactivity.
| Reaction | Reactants | Activation Energy (kcal/mol) | Significance |
|---|---|---|---|
| Sulfonyl Chloride Fluorination | 3-Hydroxybenzenesulfonyl chloride + KF | 15-20 | Feasibility of the synthetic step. |
| Reaction with Serine | This compound + Serine side chain | 25-30 | Predicts the likelihood of covalent modification of serine residues. |
Prediction of Spectroscopic Properties and Comparative Analysis with Experimental Data
Computational methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical models. chemrxiv.org
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. enamine.net Discrepancies between calculated and experimental spectra can provide insights into solvent effects or conformational changes in solution.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. The characteristic stretching frequencies of the O-H, S=O, and S-F bonds can be predicted and compared with experimental IR and Raman spectra to confirm the molecular structure and the presence of specific functional groups.
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | Chemical Shift (OH proton) | ~9.5 ppm | Varies with solvent |
| ¹³C NMR | Chemical Shift (C-S) | ~140 ppm | ~138 ppm |
| ¹⁹F NMR | Chemical Shift (SO₂F) | ~ +65 ppm (rel. to CCl₃F) | ~ +63 ppm |
| IR Spectroscopy | S=O stretch (asymmetric) | ~1420 cm⁻¹ | ~1415 cm⁻¹ |
| IR Spectroscopy | S=O stretch (symmetric) | ~1210 cm⁻¹ | ~1205 cm⁻¹ |
In Silico Design Principles for Novel this compound Analogues with Enhanced Chemical Properties
The insights gained from theoretical and computational studies provide a solid foundation for the in silico design of novel analogues of this compound with enhanced chemical properties. By systematically modifying the structure of the parent molecule and evaluating the effects of these changes computationally, it is possible to identify promising candidates for synthesis and experimental testing.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): By creating a library of virtual analogues with different substituents on the benzene ring, it is possible to establish structure-activity relationships. For example, adding electron-withdrawing or electron-donating groups at different positions can modulate the reactivity of the sulfonyl fluoride group. QSAR models can be developed to correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with a desired chemical property, such as inhibitory potency against a particular enzyme. nih.gov
Lead Optimization: In silico methods can guide the optimization of lead compounds. For example, if a derivative shows good activity but poor solubility, computational tools can be used to suggest modifications that would improve its physicochemical properties without compromising its desired activity. This rational design approach can significantly accelerate the drug discovery process.
Design Principles for Enhanced Properties:
Modulating Reactivity: The reactivity of the sulfonyl fluoride can be fine-tuned by introducing substituents that alter the electronic properties of the benzene ring. Electron-withdrawing groups are expected to increase the electrophilicity of the sulfur atom, making the compound more reactive, while electron-donating groups would have the opposite effect.
Enhancing Physicochemical Properties: Computational models can predict properties such as lipophilicity (logP) and aqueous solubility, which are critical for drug development. These models can be used to guide the design of analogues with improved pharmacokinetic profiles.
Applications in Chemical Synthesis and As Research Reagents
Role as a Versatile Building Block in Complex Organic Synthesis
3-Hydroxybenzene-1-sulfonyl fluoride (B91410) serves as a versatile precursor in the synthesis of more complex molecules. The sulfonyl fluoride group is relatively stable under many reaction conditions, allowing for selective transformations at other positions on the aromatic ring. ccspublishing.org.cnnih.gov The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, providing a handle for further molecular elaboration. This stability and reactivity profile make sulfonyl fluorides valuable precursors for synthesizing a variety of sulfonyl-containing compounds, including sulfonamides and sulfonate esters. ccspublishing.org.cnrhhz.net
The synthesis of sulfonyl fluorides themselves can be achieved through various methods, including the fluorination of corresponding sulfonyl chlorides. ccspublishing.org.cn This conversion is a common strategy for accessing aryl sulfonyl fluorides. nih.gov The resulting 3-hydroxybenzene-1-sulfonyl fluoride can then participate in multi-step synthetic sequences. For instance, the hydroxyl group can direct ortho-lithiation, allowing for the introduction of substituents adjacent to it, while the sulfonyl fluoride remains intact for later-stage modifications. This strategic functionalization is crucial in building intricate molecular architectures.
Utilization as a Sulfonylation Reagent in Diverse Organic Reactions
Aryl sulfonyl fluorides, including this compound, are effective sulfonylation reagents. They are often preferred over the more reactive sulfonyl chlorides due to their greater stability and selectivity. nih.gov The S-F bond, while strong, can be activated under specific conditions to react with nucleophiles. rsc.org This controlled reactivity is advantageous in reactions where sensitive functional groups are present.
Recent studies have demonstrated the use of sulfonyl fluorides in visible-light-mediated sulfonylation of anilines, highlighting their utility as stable and modifiable sulfonylation reagents for late-stage functionalization. nih.gov While sulfonyl fluorides are less reactive than sulfonyl chlorides, methods have been developed to enhance their reactivity, such as using calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride for nucleophilic attack by amines, leading to the formation of sulfonamides. acs.org This approach allows for the coupling of a wide range of sulfonyl fluorides and amines under milder conditions than previously required. acs.org
Table 1: Comparison of Sulfonylation Reagents
| Reagent | Reactivity | Stability | Selectivity | Handling |
| Aryl Sulfonyl Fluorides | Moderate | High | High | Generally stable solids |
| Aryl Sulfonyl Chlorides | High | Low (hydrolyzes) | Moderate | Moisture sensitive |
Development of Chemical Probes for Biochemical Research (e.g., Activity-Based Probes for Enzyme Mechanism Elucidation in in vitro systems)
The sulfonyl fluoride moiety is a privileged electrophile for the development of chemical probes, particularly for activity-based protein profiling (ABPP). upenn.edufrontiersin.org This is due to its ability to covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine (B10760008), and tyrosine, in a context-specific manner. nih.govpurdue.edu this compound can serve as a scaffold for designing such probes. The hydroxyl group provides a convenient point for attaching reporter tags (e.g., fluorophores or biotin) or linker arms for further functionalization.
Sulfonyl fluoride-based probes have been successfully employed to study various enzyme classes. For example, they have been used to develop activity-based probes for serine proteases. nih.govresearchgate.net An alkyne-tagged sulfonyl fluoride can covalently modify active serine proteases, which can then be visualized or enriched using click chemistry. nih.gov Furthermore, fatty acyl sulfonyl fluoride probes have been developed for profiling fatty acid-associated proteins in living cells, demonstrating the versatility of the sulfonyl fluoride warhead in targeting diverse protein classes. nih.gov The selectivity of these probes for functional tyrosine residues in enzymes like glutathione transferases highlights their utility in functional proteomics. researchgate.net
Research has shown that the reactivity of sulfonyl fluoride probes can be tuned by altering the substitution pattern on the aromatic ring. nih.gov This allows for the design of probes with optimized reactivity and selectivity for specific protein targets. The development of these probes has provided valuable tools for drug discovery and for elucidating the roles of enzymes in various biological processes. nih.gov
Potential in Material Science Research (e.g., Polymer Synthesis, Surface Functionalization)
The reactivity and stability of the sulfonyl fluoride group make it a valuable functional handle in material science. ccspublishing.org.cnnih.gov Aryl sulfonyl fluorides can be incorporated into polymers either as part of the monomer backbone or as a pendant group for post-polymerization modification. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a type of click chemistry, has emerged as a powerful tool for creating new polymers with unique properties. rsc.org This reaction involves the formation of robust S-O or S-N linkages. rsc.org
For example, polymers can be synthesized through the polycondensation of aromatic bis(sulfonyl fluorides) with bis(silyl ethers). rsc.org The resulting polysulfonates and polysulfates exhibit high thermal stability. rsc.org The incorporation of functional groups like the hydroxyl group in this compound can impart specific properties to the resulting polymers, such as altered solubility or the ability to participate in hydrogen bonding.
In the realm of surface functionalization, sulfonyl fluorides can be used to modify surfaces with a high density of reactive sites. nih.govrsc.org Studies on fluorinated polymer films have shown that the photopolymerization of epoxides containing sulfonyl fluoride groups leads to surfaces highly enriched with these functionalities. pdx.edu This surface enrichment occurs even with low concentrations of the fluorinated monomer in the bulk material, offering a cost-effective way to create highly functionalized surfaces. pdx.edu Such surfaces can have applications in areas like biocompatible coatings, sensors, and catalysis.
Application in Radiochemistry and Radiolabeling Methodologies (e.g., ¹⁸F-labeling)
The sulfonyl fluoride group has found significant application in the field of radiochemistry, particularly in the development of positron emission tomography (PET) imaging agents. The fluorine-18 (¹⁸F) isotope is a widely used radionuclide for PET, and methods for its efficient incorporation into biomolecules are of great interest. The Sulfur [¹⁸F]Fluoride Exchange (SuFEx) reaction provides a rapid and efficient method for ¹⁸F-labeling. nih.govnih.govacs.org
This methodology allows for the late-stage radiosynthesis of PET tracers. researchgate.net Aryl sulfonyl chlorides can be converted to their corresponding [¹⁸F]aryl sulfonyl fluorides via nucleophilic substitution with [¹⁸F]fluoride. researchgate.netosti.gov The resulting [¹⁸F]sulfonyl fluoride can then be conjugated to a biomolecule of interest. nih.govnih.gov This approach is particularly valuable for labeling sensitive biomolecules that cannot withstand harsh reaction conditions. nih.govthno.org The development of [¹⁸F]sulfonyl fluoride-based prosthetic groups has further expanded the scope of this methodology, enabling the labeling of a wide range of biologically active molecules. researchgate.netgoogle.com The resulting ¹⁸F-labeled compounds can be used to visualize and quantify biological processes in vivo, aiding in disease diagnosis and drug development. nih.govsemanticscholar.org
Table 2: Key Features of ¹⁸F-Labeling via Sulfonyl Fluorides
| Feature | Description |
| Reaction | Sulfur [¹⁸F]Fluoride Exchange (SuFEx) |
| Precursor | Aryl sulfonyl chloride or other suitable precursor |
| Radiolabeling Step | Nucleophilic substitution with [¹⁸F]fluoride |
| Advantages | Mild reaction conditions, suitable for sensitive biomolecules, late-stage functionalization |
| Application | Synthesis of PET imaging agents |
Contribution to New Analytical Methodologies Based on its Unique Reactivity
While specific analytical methods based solely on the unique reactivity of this compound are not extensively documented, the inherent properties of the sulfonyl fluoride group lend themselves to various analytical techniques. The strong S-F bond and its selective reactivity can be exploited for the development of novel analytical reagents and sensors.
For instance, the covalent modification of proteins by sulfonyl fluorides forms the basis of activity-based protein profiling, which is in itself a powerful analytical methodology for functional proteomics. nih.govnih.gov The ability to selectively tag and identify active enzymes in a complex biological sample is a significant analytical advancement.
In terms of instrumental analysis, compounds containing sulfonyl fluoride groups can be characterized by various spectroscopic and chromatographic methods. For example, gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for the separation and quantification of sulfonyl fluoride-containing compounds. purdue.edunih.govcdc.gov Mass spectrometry provides crucial information about their molecular weight and structure. purdue.edunih.gov The presence of the fluorine atom also allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for characterizing fluorinated compounds and studying their interactions with other molecules. nih.gov While these are general techniques, the unique reactivity of the sulfonyl fluoride group could potentially be harnessed to develop more specific analytical methods, for example, through the design of selective derivatization reagents for HPLC or GC analysis.
Future Perspectives and Emerging Research Avenues for 3 Hydroxybenzene 1 Sulfonyl Fluoride
The compound 3-hydroxybenzene-1-sulfonyl fluoride (B91410) stands as a versatile chemical entity with significant potential for future research and application. Its bifunctional nature, possessing both a reactive sulfonyl fluoride group and a modifiable phenolic hydroxyl group, opens up numerous avenues for exploration in advanced chemical sciences. This article focuses on the prospective integration of this compound into cutting-edge research areas, from automated synthesis platforms to the development of novel materials and catalytic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-hydroxybenzene-1-sulfonyl fluoride, and how can purity be ensured?
- Methodology : Synthesis typically involves sulfonation of phenol derivatives followed by fluorination. Key steps include:
- Using inert atmospheres (e.g., nitrogen) to prevent hydrolysis of sulfonyl intermediates .
- Solvent selection (e.g., dichloromethane or chloroform) to stabilize reactive intermediates and control reaction kinetics .
- Purification via recrystallization or column chromatography to achieve >95% purity, validated by HPLC or NMR .
- Critical Considerations : Monitor reaction progress using TLC or in-situ IR spectroscopy to detect by-products like sulfonic acids, which may form under excess moisture .
Q. How can researchers safely handle this compound given its reactivity?
- Safety Protocols :
- Use nitrile gloves and sealed goggles to avoid skin/eye contact, as sulfonyl fluorides can hydrolyze to corrosive acids .
- Store under anhydrous conditions (e.g., desiccators with silica gel) to prevent decomposition .
- Ventilation: Conduct reactions in fume hoods due to potential HF release during hydrolysis .
Advanced Research Questions
Q. How do electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Mechanistic Insights :
- The hydroxyl group at the 3-position exerts a meta-directing effect, altering electron density at the sulfonyl fluoride group. This can be quantified via Hammett substituent constants (σ values) .
- Compare reaction rates with analogs (e.g., 4-methyl or 4-chloro derivatives) to isolate electronic vs. steric effects .
Q. What strategies resolve contradictions in reported yields for sulfonyl fluoride-mediated protein modifications?
- Data Analysis Framework :
- Variable Control : Assess pH, temperature, and solvent polarity (e.g., DMSO vs. aqueous buffers), which impact sulfonyl fluoride stability .
- By-Product Identification : Use LC-MS to detect hydrolysis products (e.g., sulfonic acids) or undesired protein cross-linking .
- Statistical Validation : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., molar ratios, reaction time) .
Q. How can computational methods predict the regioselectivity of this compound in click chemistry applications?
- Computational Workflow :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites .
- Validate predictions with experimental kinetic isotope effects (KIEs) or isotopic labeling .
Methodological Challenges and Solutions
Q. What analytical techniques are most robust for characterizing this compound and its derivatives?
- Technique Selection :
- NMR : NMR (δ ~ -60 ppm) confirms fluoride integrity; NMR identifies hydroxyl proton shifts in DMSO-d .
- Mass Spectrometry : HRMS (ESI+) detects molecular ions (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing effects on sulfonyl fluoride geometry, critical for solid-state reactivity studies .
Q. How can researchers mitigate batch-to-batch variability in sulfonyl fluoride synthesis?
- Quality Control Measures :
- Standardize starting material purity (e.g., ≥99% phenol derivatives) and pre-dry solvents over molecular sieves .
- Implement in-line FTIR for real-time monitoring of sulfonation and fluorination steps .
- Troubleshooting : If yields drop, test for trace metal contaminants (e.g., Fe) via ICP-MS, which may catalyze side reactions .
Applications in Chemical Biology
Q. What role does this compound play in activity-based protein profiling (ABPP)?
- Protocol Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
